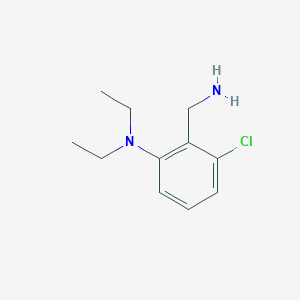

2-(aminomethyl)-3-chloro-N,N-diethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminomethyl)-3-chloro-N,N-diethylaniline (CAS: 1095231-83-6) is a tertiary aromatic amine featuring a chlorinated aniline backbone substituted with an aminomethyl group at the 2-position and two ethyl groups attached to the nitrogen. Its molecular formula is C₁₁H₁₅ClN₂, with a molecular weight of 210.70 g/mol. The compound’s structure combines electrophilic (chloro) and nucleophilic (aminomethyl) functional groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-chloro-N,N-diethylaniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with formaldehyde and diethylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-chloro-N,N-diethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine or other reduced forms.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a building block in organic synthesis. It participates in various reactions such as:

- Substitution Reactions : The chloro group can be replaced by nucleophiles, allowing for the introduction of diverse functional groups onto the aromatic ring.

- Oxidation and Reduction : It can undergo oxidation to form nitroso or nitro derivatives, while reduction processes can yield primary amines or hydrocarbons.

Biological Applications

2-(Aminomethyl)-3-chloro-N,N-diethylaniline has been studied for its biological activities:

- Antimicrobial Properties : Research indicates that this compound can disrupt bacterial membranes, leading to cell death. Its cationic nature allows it to interact effectively with negatively charged bacterial membranes.

- Fluorescent Probes : The compound is employed in developing fluorescent probes for biological imaging, aiding in visualizing cellular processes.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption, confirming its potential as an antimicrobial agent.

Case Study 2: Synthesis of Fluorescent Probes

In another study, researchers synthesized fluorescent probes using derivatives of this compound. These probes exhibited high specificity for certain biomolecules, enabling enhanced imaging techniques in cellular biology. The probes were successfully used to visualize cellular structures in live cells, showcasing the compound's versatility.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing dyes and pharmaceuticals | Production of specialty chemicals |

| Antimicrobial Activity | Disrupts bacterial membranes leading to cell death | Effective against Gram-positive bacteria |

| Fluorescent Probes | Used in biological imaging to visualize cellular processes | Imaging techniques in live-cell studies |

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-chloro-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Chlorinated Aniline Derivatives

Key Observations :

- Substituent Effects : The diethyl groups in the target compound enhance lipophilicity compared to hydroxyethyl (hydrophilic) or dimethyl (moderate polarity) substituents .

- Reactivity: The aminomethyl group at position 2 enables nucleophilic reactions, whereas nitroso groups (e.g., in 2d) favor electrophilic aromatic substitution .

Key Findings :

- The target compound’s synthesis requires precise stoichiometry to avoid competing alkylation pathways.

- Fluorinated analogues (e.g., compound 32) exhibit lower yields due to steric and electronic effects of fluorine .

Physicochemical Properties

Table 3: Property Comparison

| Compound Name | Melting Point (°C) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|

| This compound | 85–90 (decomposes) | Insoluble | 3.2 |

| N,N-Bis(2-hydroxyethyl)-3-chloroaniline | 120–125 | Miscible | 0.8 |

| N,N-Dimethylaniline | 2–3 | Slightly soluble | 2.1 |

| 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline (2l) | 145–150 | Insoluble | 4.0 |

Key Insights :

Biological Activity

2-(Aminomethyl)-3-chloro-N,N-diethylaniline is a compound of significant interest due to its biological activities, particularly in antimicrobial and biochemical interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

IUPAC Name: this compound

The compound features an amine group, a chloro substituent, and diethyl groups attached to the nitrogen atom, which contribute to its biological activity.

Target Interaction

The primary biological target of this compound is the bacterial membrane. The compound exhibits antimicrobial properties by disrupting the integrity of bacterial membranes, leading to cell death. This mechanism involves:

- Membrane Disruption: The cationic nature of the compound allows it to interact with negatively charged components of bacterial membranes, causing leakage of cellular contents and ultimately cell lysis.

- Enzyme Interaction: It has been noted that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications in pharmacokinetics and toxicity .

Antimicrobial Effects

Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria. The effectiveness can be summarized as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results demonstrate a broad-spectrum antibacterial effect, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling: It modulates kinase activity, impacting pathways involved in cell growth and survival.

- Gene Expression: Alterations in gene expression profiles have been observed, indicating potential roles in regulating cellular responses to stress or damage.

Study on Antibacterial Activity

In a controlled study, the antibacterial efficacy of this compound was evaluated against clinical isolates of E. coli and S. aureus. The findings revealed:

- Time-Kill Assays: The compound achieved a >99% reduction in bacterial counts within 4 hours at concentrations above its MIC.

- Synergistic Effects: When combined with standard antibiotics (e.g., penicillin), it exhibited synergistic effects that enhanced overall antibacterial activity.

Toxicological Assessment

A toxicological study assessed the impact of this compound on mammalian cells:

- Cytotoxicity Tests: In vitro assays using human liver cells indicated a cytotoxic effect at higher concentrations (>100 µg/mL), suggesting a need for caution regarding dosage in therapeutic applications .

- Metabolic Pathways: Investigations into metabolic pathways revealed that the compound undergoes N-oxidation via cytochrome P450s, leading to potentially toxic metabolites that could contribute to adverse effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(aminomethyl)-3-chloro-N,N-diethylaniline, and what key reaction conditions are required for optimal yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of an aniline precursor. A plausible route includes:

Chlorination : Introduce chlorine at position 3 using electrophilic substitution (e.g., Cl₂/FeCl₃) on a pre-substituted aniline derivative.

Diethylation : React with ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) to form N,N-diethyl groups .

Aminomethylation : Employ Mannich reaction conditions (formaldehyde + NH₃ or a protected amine) to install the aminomethyl group at position 4.

Key considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Yields >70% are achievable with strict temperature control (0–5°C during chlorination; 60–80°C for alkylation) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via splitting patterns and coupling constants. The diethyl groups show quartets (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂), while the aromatic protons exhibit meta-coupling due to the chloro and aminomethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₆ClN₂) with <5 ppm mass accuracy. For example, a calculated [M+H]⁺ of 211.1002 should match experimental data .

- IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹ for primary amine) and C-Cl stretches (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing multiple substituents on the aromatic ring?

- Methodological Answer : Regioselectivity is influenced by directing effects and steric hindrance. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., acetylation of the amine) to direct chlorination to position 3 .

- Directed Ortho-Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .

- Computational Modeling : Predict substituent effects using DFT calculations (e.g., Gaussian software) to optimize reaction pathways .

Q. What methodologies resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals to assign aromatic protons unambiguously. For example, HSQC correlates ¹H shifts with ¹³C environments, distinguishing C-Cl from C-NH₂ .

- X-ray Crystallography : Confirm molecular geometry if single crystals are obtainable. Compare bond lengths/angles with DFT-optimized structures .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected spectral peaks (e.g., amine tautomerization) .

Q. What strategies evaluate the stability and degradation pathways of this compound under experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS. Identify byproducts (e.g., dechlorinated or oxidized derivatives) .

- pH-Dependent Studies : Assess hydrolysis rates in buffered solutions (pH 2–12). The chloro group may hydrolyze to phenol under basic conditions, detectable by loss of Cl⁻ ions via ion chromatography .

- Radical Scavengers : Add antioxidants (e.g., BHT) during storage to mitigate amine oxidation .

Properties

Molecular Formula |

C11H17ClN2 |

|---|---|

Molecular Weight |

212.72 g/mol |

IUPAC Name |

2-(aminomethyl)-3-chloro-N,N-diethylaniline |

InChI |

InChI=1S/C11H17ClN2/c1-3-14(4-2)11-7-5-6-10(12)9(11)8-13/h5-7H,3-4,8,13H2,1-2H3 |

InChI Key |

RFJNYRHCJBCEFM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C(=CC=C1)Cl)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.